molecular formula C10H16ClNO2S B3013798 Ethyl 3-[(2-thienylmethyl)amino]propanoate CAS No. 131436-68-5

Ethyl 3-[(2-thienylmethyl)amino]propanoate

Cat. No. B3013798
CAS RN: 131436-68-5
M. Wt: 249.75
InChI Key: WKXCWKFCIQSTIB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Synthesis Analysis

The synthesis of related compounds often involves multi-step reactions with specific reagents and conditions tailored to achieve the desired molecular architecture. For instance, the synthesis of [[(thienylcarbonyl)amino]phenoxy]propanolamines, which share a similar thienyl group to Ethyl 3-[(2-thienylmethyl)amino]propanoate, was described, highlighting the importance of ortho substitution on the phenoxy ring for achieving both beta-adrenergic blocking and diuretic activity . Another related synthesis is that of ethyl 3-(3-aminophenyl)propanoate, which was achieved through a tandem Knoevenagel condensation/alkylidene reduction followed by stannous chloride reduction and esterification . These methods provide a foundation for understanding the synthesis of Ethyl 3-[(2-thienylmethyl)amino]propanoate.

Molecular Structure Analysis

The molecular structure of compounds similar to Ethyl 3-[(2-thienylmethyl)amino]propanoate has been determined using techniques such as X-ray diffraction, which provides detailed information about the arrangement of atoms within the crystal lattice . Additionally, spectroscopic techniques like FT-IR, FT-Raman, and NMR are used to analyze the molecular structure and confirm the identity of synthesized compounds . These studies are crucial for understanding the three-dimensional conformation and electronic structure of Ethyl 3-[(2-thienylmethyl)amino]propanoate.

Chemical Reactions Analysis

The chemical reactivity of compounds containing the ethyl propanoate moiety can be explored through various reactions. For example, the interaction of ethyl 2-(benzo[d]thazol-2-yl)acetate with different arylidinemalononitrile derivatives led to the formation of various substituted compounds, demonstrating the versatility of the ethyl propanoate group in chemical transformations . These reactions provide insight into the potential chemical behavior of Ethyl 3-[(2-thienylmethyl)amino]propanoate.

Physical and Chemical Properties Analysis

The physical and chemical properties of compounds are influenced by their molecular structure. For instance, the crystal structure analysis provides information on the density and space group of the compound, which can be related to its physical properties . The chemical properties can be inferred from bioassay data, which indicate biological activities such as fungicidal and plant growth regulation activities . Additionally, computational methods like DFT are used to predict the reactivity and stability of the compounds, which are important for understanding the properties of Ethyl 3-[(2-thienylmethyl)amino]propanoate .

Scientific Research Applications

Polymorphism Characterization

Ethyl 3-[(2-thienylmethyl)amino]propanoate and similar compounds have been studied for their polymorphic forms using various spectroscopic and diffractometric techniques. One study characterized two polymorphic forms of an investigational pharmaceutical compound closely related to Ethyl 3-[(2-thienylmethyl)amino]propanoate, employing techniques such as powder X-ray diffraction (PXRD), solid-state nuclear magnetic resonance (SSNMR), and molecular spectroscopy methods (Vogt et al., 2013).

Crystal Packing and Interactions

Ethyl (2Z)-2-cyano-3-[(4-ethoxyphenyl)amino]prop-2-enoate, a compound similar to Ethyl 3-[(2-thienylmethyl)amino]propanoate, utilizes rare N⋯π interactions in its crystal packing, as demonstrated through the study of its structure and interactions (Zhang, Wu, & Zhang, 2011).

Application in Bioreduction

Ethyl (S)-3-hydroxy-3-(2-thienyl)propanoate, a derivative of Ethyl 3-[(2-thienylmethyl)amino]propanoate, serves as a key chiral intermediate for antidepressant drugs. Research has shown its production through stereoselective bioreduction, demonstrating the potential for producing enantiopure products (Ren, Liu, Pei, & Wu, 2019).

Synthesis of Enantiomers and Derivatives

The synthesis and separation of enantiomers from racemic ethyl 3-amino-3-(4-cyanophenyl)propanoate, another related compound, has been explored, highlighting its significance in pharmaceutical research (Solymár, Kanerva, & Fülöp, 2004).

Asymmetric Biocatalysis

The use of Methylobacterium in asymmetric biocatalysis involving ethyl 3-amino-3-phenylpropanoate, a compound related to Ethyl 3-[(2-thienylmethyl)amino]propanoate, has been investigated. This research contributes to the efficient production of chiral pharmaceutical intermediates (Li, Wang, Huang, Zou, & Zheng, 2013).

Ketoreductase Enhancements

Ketoreductase, an enzyme used for the bioreduction of Ethyl 3-[(2-thienylmethyl)amino]propanoate derivatives, has been enhanced for improved stability and performance, demonstrating the importance of enzyme engineering in pharmaceutical synthesis (Liu, Li, Guo, Cui, Lin, & Wu, 2021).

Safety And Hazards

Ethyl 3-[(2-thienylmethyl)amino]propanoate is intended for research use only and is not intended for diagnostic or therapeutic use . Specific safety and hazard information was not available in the sources I found.

properties

IUPAC Name

ethyl 3-(thiophen-2-ylmethylamino)propanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15NO2S/c1-2-13-10(12)5-6-11-8-9-4-3-7-14-9/h3-4,7,11H,2,5-6,8H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RVUKMQHTMQHBPR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CCNCC1=CC=CS1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15NO2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601269932
Record name N-(2-Thienylmethyl)-β-alanine ethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601269932
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

213.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 3-[(2-thienylmethyl)amino]propanoate

CAS RN

131436-68-5
Record name N-(2-Thienylmethyl)-β-alanine ethyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=131436-68-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N-(2-Thienylmethyl)-β-alanine ethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601269932
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

2-Thiophene aldehyde (11.2 g) was dissolved in 100 mL of methanol, then 12.1 g of triethylamine and 16.1 g of ethyl 3-aminopropionate hydrochloride were added thereto in this order and the mixture was stirred overnight at room temperature. The reaction solution was cooled down to 0° C., 2.27 g of sodium borohydride was slowly added thereto little by little and the mixture was stirred at room temperature for 1 hour.
Quantity
11.2 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
12.1 g
Type
reactant
Reaction Step Two
Quantity
16.1 g
Type
reactant
Reaction Step Two
Quantity
2.27 g
Type
reactant
Reaction Step Three

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